![molecular formula C18H17N5O3 B2903929 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-39-5](/img/structure/B2903929.png)
1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as C16, is a synthetic compound that belongs to the class of imidazo[2,1-f]purine derivatives. C16 is an important compound in medicinal chemistry, and it has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be Factor XIIIa (FXIIIa) and Transglutaminase 2 (TG2, TGase II) . These enzymes play crucial roles in various biological processes, including blood clotting, wound healing, and cellular differentiation .
Mode of Action
This compound acts as an irreversible inhibitor against FXIIIa and TG2 . It targets the active site cysteine of FXIIIa and TG2 for acetonylation in a selective manner . This interaction results in the inhibition of these enzymes, thereby affecting their normal functioning .
Biochemical Pathways
The inhibition of FXIIIa and TG2 can affect several biochemical pathways. For instance, FXIIIa is involved in the final step of the coagulation cascade, cross-linking fibrin and stabilizing the clot . TG2, on the other hand, is involved in various cellular processes, including apoptosis, signal transduction, and cellular differentiation . Therefore, the inhibition of these enzymes can have downstream effects on these pathways.
Pharmacokinetics
The compound’s cell-permeable nature suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific context and the cells involved. Given its inhibitory action on FXIIIa and TG2, it could potentially affect blood clotting, wound healing, and various cellular processes .
Advantages and Limitations for Lab Experiments
C16 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Moreover, its purity can be easily determined by HPLC. However, C16 also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well characterized.
Future Directions
There are several future directions for the study of C16. First, further studies are needed to elucidate its mechanism of action and its potential toxicity and side effects. Second, the therapeutic potential of C16 needs to be further explored in preclinical and clinical studies. Third, the development of new derivatives of C16 with improved pharmacological properties is an area of active research. Fourth, the use of C16 as a tool compound for the study of various biological processes, including cell cycle regulation and apoptosis, is an area of potential interest. Finally, the development of new methods for the synthesis of C16 is an area of ongoing research.
Synthesis Methods
The synthesis of C16 involves the reaction of 2-phenyl-1H-imidazo[2,1-f]purin-4(5H)-one with ethyl acetoacetate in the presence of sodium hydride and DMF (dimethylformamide) as a solvent. The reaction yields 1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as the final product. The purity of the compound is determined by HPLC (High-Performance Liquid Chromatography).
Scientific Research Applications
C16 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal properties. C16 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, C16 has been shown to have antifungal activity against Candida albicans.
properties
IUPAC Name |
4,7-dimethyl-2-(2-oxopropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-11-9-21-14-15(19-17(21)23(11)13-7-5-4-6-8-13)20(3)18(26)22(16(14)25)10-12(2)24/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBHVOGMCDOXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.